molecular formula C25H25F3N2O4 B441490 11-(2,5-dimethoxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 353784-66-4

11-(2,5-dimethoxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B441490
CAS No.: 353784-66-4
M. Wt: 474.5g/mol
InChI Key: QJCIJVDZHZLZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2,5-dimethoxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a trifluoroacetyl group and a dimethoxyphenyl group. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, where they are used for their sedative, anxiolytic, and muscle relaxant properties.

Preparation Methods

The synthesis of 11-(2,5-dimethoxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. The synthetic route typically starts with the preparation of the dimethoxyphenyl precursor, followed by the introduction of the trifluoroacetyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .

Scientific Research Applications

11-(2,5-dimethoxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and muscle spasms.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved in this mechanism include the modulation of neurotransmitter release and the regulation of neuronal excitability .

Comparison with Similar Compounds

Similar compounds to 11-(2,5-dimethoxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other benzodiazepines such as diazepam, lorazepam, and alprazolam. These compounds share a similar core structure but differ in their functional groups, which can affect their pharmacological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .

Properties

CAS No.

353784-66-4

Molecular Formula

C25H25F3N2O4

Molecular Weight

474.5g/mol

IUPAC Name

6-(2,5-dimethoxyphenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H25F3N2O4/c1-24(2)12-17-21(19(31)13-24)22(15-11-14(33-3)9-10-20(15)34-4)30(23(32)25(26,27)28)18-8-6-5-7-16(18)29-17/h5-11,22,29H,12-13H2,1-4H3

InChI Key

QJCIJVDZHZLZKJ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C

Origin of Product

United States

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